molecular formula C18H20N2O2 B11403080 2-[(3-methoxyphenoxy)methyl]-1-propyl-1H-benzimidazole

2-[(3-methoxyphenoxy)methyl]-1-propyl-1H-benzimidazole

Cat. No.: B11403080
M. Wt: 296.4 g/mol
InChI Key: PPYRFCWXGJAFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methoxyphenol with a suitable benzodiazole precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the benzodiazole ring results in a dihydrobenzodiazole .

Scientific Research Applications

2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the benzodiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-METHOXYPHENOXY)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is unique due to the combination of the methoxyphenoxy group and the benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1-propylbenzimidazole

InChI

InChI=1S/C18H20N2O2/c1-3-11-20-17-10-5-4-9-16(17)19-18(20)13-22-15-8-6-7-14(12-15)21-2/h4-10,12H,3,11,13H2,1-2H3

InChI Key

PPYRFCWXGJAFBW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.